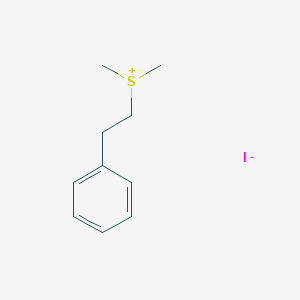

Dimethyl(2-phenylethyl)sulfanium iodide

Description

Overview of Sulfonium (B1226848) Salts and Their Significance in Organic Chemistry

Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom bonded to three organic substituents, with a general formula of [R₃S]⁺X⁻, where X⁻ is a non-coordinating counter anion. nih.govwikipedia.org The central sulfur atom in a sulfonium salt possesses a stereochemically active lone pair of electrons, which results in a pyramidal geometry. nih.gov This structure makes sulfonium salts isoelectronic and isostructural with phosphines. nih.gov Due to a relatively high barrier to pyramidal inversion, sulfonium salts with three different substituents are chiral at the sulfur atom and can often be resolved into separate enantiomers. nih.govfiveable.me

The positive charge on the sulfur atom is a key driver of their reactivity, making them effective alkylating agents and valuable reagents in a wide array of organic reactions. researchgate.net Their utility in organic synthesis is extensive. They serve as precursors to sulfur ylides, which are crucial for reactions like epoxidation, aziridination, and cyclopropanation, most notably in the Johnson–Corey–Chaykovsky reaction. wikipedia.orgresearchgate.net Furthermore, sulfonium salts act as electrophilic partners in various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Recent advancements have also leveraged sulfonium salts in photocatalysis, where they can serve as radical precursors under mild conditions. nih.govrsc.org

Historical Context of Sulfonium Salt Research and Development

The study of sulfonium salts has a rich history in organic chemistry. They have long been established as important synthetic intermediates. researchgate.net A significant, traditional application of S-(alkyl) sulfonium salts is their use as precursors for the formation of sulfur ylides, a cornerstone of organic synthesis that has become textbook chemistry. nih.gov The development of synthetic methods for sulfonium salts began with relatively straightforward reactions, such as the nucleophilic substitution reaction (Sₙ2) between a thioether and an alkyl halide. wikipedia.org For instance, the reaction of dimethyl sulfide (B99878) with iodomethane produces trimethylsulfonium iodide. wikipedia.org

Over the past two decades, the chemistry of sulfonium salts has seen significant development, expanding beyond classical applications. nih.govresearchgate.net Research has focused on devising new synthetic strategies for their preparation and exploring novel reactivity patterns. nih.gov A seminal moment in the modern era of sulfonium salt chemistry was their application in photoredox catalysis, which opened the door for their use as organic radical promoters under mild conditions. nih.gov Researchers have also expanded their role in transition metal catalysis, demonstrating their utility as alternatives to traditional electrophiles like organohalides in cross-coupling reactions. ccspublishing.org.cn The synthesis of novel sulfonium salts, such as heteroarylsulfonium salts and air- and moisture-stable arylthianthrenium salts, has further broadened their applicability in complex molecule synthesis. ucd.iebeilstein-journals.org

Positioning of Dimethyl(2-phenylethyl)sulfanium Iodide as a Representative Phenethylsulfonium Salt

This compound is a specific sulfonium salt that serves as a representative example of an alkylsulfonium salt. Its structure features a central sulfur atom bonded to two methyl groups and one 2-phenylethyl (or phenethyl) group, with iodide as the counterion. smolecule.com This compound falls into the category of C(sp³)-substituted sulfonium salts, where the sulfur is bonded to three alkyl-type carbon atoms. nih.gov

As a member of the phenethylsulfonium salt family, it combines the characteristic features of a simple alkylsulfonium salt with the structural motif of a phenethyl group. This particular combination of functional groups makes it a useful intermediate in organic synthesis. smolecule.com The synthesis of this compound can be achieved through methods typical for sulfonium salts, such as the direct methylation of 2-phenylethyl sulfide with methyl iodide. smolecule.com

Below are the key identification and property details for this compound.

| Property | Value |

| CAS Number | 28289-44-3 |

| Molecular Formula | C₁₀H₁₅IS |

| Molecular Weight | 294.20 g/mol |

| IUPAC Name | dimethyl(2-phenylethyl)sulfanium;iodide |

| Synonyms | Dimethylphenethylsulfonium Iodide, DMPESI |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

28289-44-3 |

|---|---|

Molecular Formula |

C10H15IS |

Molecular Weight |

294.20 g/mol |

IUPAC Name |

dimethyl(2-phenylethyl)sulfanium;iodide |

InChI |

InChI=1S/C10H15S.HI/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

CWUQAEKVLSSTFV-UHFFFAOYSA-M |

Canonical SMILES |

C[S+](C)CCC1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Dimethyl 2 Phenylethyl Sulfanium Iodide

Primary Synthesis Pathways for Dimethyl(2-phenylethyl)sulfanium Iodide

The most direct and widely employed method for the synthesis of this compound is the alkylation of the corresponding thioether, methyl(2-phenylethyl)sulfide. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Alkyl Halide Alkylation of Thioethers via SN2 Mechanism

The synthesis of this compound can be efficiently achieved by reacting methyl(2-phenylethyl)sulfide with an appropriate methylating agent, typically an alkyl halide such as methyl iodide. In this SN2 reaction, the sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic carbon of the methyl halide. The reaction proceeds in a single, concerted step where the new carbon-sulfur bond forms simultaneously as the carbon-halogen bond breaks. The sulfur atom in a thioether is a potent nucleophile due to the polarizability of its lone pair of electrons.

In the context of the SN2 reaction for the synthesis of this compound, the choice of the leaving group on the methylating agent is crucial for the reaction's success and rate. Iodide is an excellent leaving group for several reasons. Firstly, it is a very weak base, meaning it is stable on its own after departing with the electron pair from the carbon-iodine bond. The stability of the leaving group is a key factor in determining the rate of an SN2 reaction; the better the leaving group, the faster the reaction. The weakness of iodide as a base is a consequence of the high acidity of its conjugate acid, hydroiodic acid (HI). Secondly, the carbon-iodine bond is relatively weak and highly polarizable, which facilitates its cleavage during the transition state of the SN2 reaction. The order of leaving group ability for halogens in SN2 reactions is generally I⁻ > Br⁻ > Cl⁻ > F⁻. quora.com This trend directly correlates with the basicity of the halide ions, with iodide being the least basic and fluoride (B91410) the most. pressbooks.publibretexts.org

The rate of the S-alkylation of thioethers is significantly influenced by the electrophilicity of the methylating agent. More powerful electrophilic methylating agents can accelerate the reaction. wikipedia.org While methyl iodide is a commonly used and effective reagent, other highly electrophilic methylating agents can lead to faster reaction rates. These include reagents such as dimethyl sulfate (B86663) and methyl triflate ("magic methyl"). wikipedia.orgchemistrylearner.com These compounds feature a methyl group attached to a strongly electron-withdrawing group, which makes the methyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the thioether. The use of such powerful methylating agents can be particularly advantageous when dealing with less reactive thioethers or when milder reaction conditions are desired. The general reactivity of these electrophilic methylating agents is often correlated with the stability of the leaving group they generate. For instance, the triflate anion (CF₃SO₃⁻) is an exceptionally stable, and therefore excellent, leaving group.

Variations in Alkylating Agents and Reaction Conditions

The synthesis of sulfonium (B1226848) salts can be fine-tuned by varying the alkylating agent and the reaction conditions. The choice of solvent, temperature, and the nature of the alkylating agent can all impact the reaction's yield and rate. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are often employed for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. The reaction temperature can also be adjusted to control the reaction rate, with higher temperatures generally leading to faster reactions, although this may also promote side reactions.

Below is a table summarizing various alkylating agents and typical reaction conditions for the synthesis of sulfonium salts from thioethers.

| Alkylating Agent | Substrate | Solvent | Temperature | Observations |

| Methyl Iodide (CH₃I) | Dialkyl sulfide (B99878) | Acetone | Room Temperature | Standard and effective method for simple sulfonium salts. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Aryl sulfide | Dichloromethane | 0 °C to RT | A more potent methylating agent, useful for less reactive sulfides. |

| Methyl Triflate (CH₃OTf) | Sterically hindered sulfide | Acetonitrile | -20 °C to RT | A highly reactive "magic methyl" reagent for challenging substrates. |

| Trimethyloxonium tetrafluoroborate (B81430) ((CH₃)₃O⁺BF₄⁻) | Thiophene | Nitromethane | Room Temperature | A powerful methylating agent with a non-nucleophilic counter-anion. |

Synthesis of Related Sulfonium Derivatives and Analogues

The principles of thioether alkylation can be extended to the synthesis of a wide array of sulfonium derivatives and analogues. By varying both the thioether and the alkylating agent, a diverse library of sulfonium salts can be accessed.

Preparation of Sulfonium Salts from Alcohols and Thioethers

Formation via Sulfenyl Chloride Addition to Alkenes

One potential, albeit multi-step, pathway to this compound involves the electrophilic addition of a sulfenyl chloride to an alkene. This method leverages the reactivity of the carbon-carbon double bond in styrene (B11656) (phenylethene).

The process begins with the reaction of methanesulfenyl chloride (CH₃SCl) with styrene. The sulfenyl chloride acts as an electrophile, adding across the double bond. This reaction typically proceeds through a cyclic thiiranium ion intermediate. The subsequent nucleophilic attack by the chloride ion occurs at the more substituted carbon (Markovnikov addition) or less substituted carbon (anti-Markovnikov addition), depending on the reaction conditions and substrate. In the case of styrene, the reaction generally yields an anti-Markovnikov adduct, 1-chloro-2-(methylthio)-1-phenylethane, due to the stabilization of the intermediate.

Following the formation of this β-chloro thioether, a second step is required to form the target sulfonium salt. The thioether intermediate is treated with a potent methylating agent, such as methyl iodide (CH₃I). This results in an S_N2 reaction where the sulfur atom of the methylthio group acts as a nucleophile, attacking the methyl group of the methyl iodide and displacing the iodide ion. The final product is the Dimethyl(2-phenylethyl)sulfanium salt, with the counter-ion being determined by the reagents used. To obtain the specific iodide salt, this two-step process provides a viable, though less direct, synthetic route.

Table 1: Two-Step Synthesis via Sulfenyl Chloride Addition

| Step | Reactants | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | Styrene + Methanesulfenyl Chloride | 1-chloro-2-(methylthio)-1-phenylethane | Electrophilic Addition |

| 2 | Intermediate + Methyl Iodide | This compound | Nucleophilic Alkylation (S_N2) |

Alkylation of Thioethers with Electrophilic Alkenes

A more direct and common method for the synthesis of sulfonium salts like this compound is the direct alkylation of a thioether. This approach avoids the multi-step process of the sulfenyl chloride route and is generally more efficient. Two primary variations of this strategy exist.

In the first variation, dimethyl sulfide ((CH₃)₂S) is used as the nucleophile. It is reacted with a 2-phenylethyl halide, such as 2-phenylethyl iodide. The sulfur atom of dimethyl sulfide attacks the electrophilic carbon atom attached to the halogen, displacing the iodide ion in a standard S_N2 reaction. This one-step process directly yields this compound.

Alternatively, the synthesis can start with methyl(2-phenylethyl)sulfide. This thioether is then alkylated using methyl iodide. orgsyn.orgstackexchange.com The sulfur atom in methyl(2-phenylethyl)sulfide attacks the methyl group of methyl iodide, leading to the formation of the desired sulfonium salt. Both pathways are effective and represent the most straightforward methods for preparing this class of compounds.

Table 2: Synthesis via Direct Alkylation of Thioethers

| Pathway | Thioether (Nucleophile) | Alkylating Agent (Electrophile) | Reaction Type |

|---|---|---|---|

| A | Dimethyl sulfide | 2-Phenylethyl iodide | Nucleophilic Alkylation (S_N2) |

| B | Methyl(2-phenylethyl)sulfide | Methyl iodide | Nucleophilic Alkylation (S_N2) |

Modification and Functionalization of the Phenylethyl Moiety

The versatility of the this compound scaffold can be enhanced by introducing various functional groups onto the phenylethyl portion of the molecule. These modifications can be performed on the 2-phenylethyl precursor prior to the formation of the sulfonium salt.

Introduction of Functional Groups onto the Phenylethyl Chain

The aromatic ring of the phenylethyl moiety is amenable to a wide range of functionalization reactions, primarily through electrophilic aromatic substitution. Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be performed on a suitable 2-phenylethyl precursor, like 2-phenylethanol (B73330) or a 2-phenylethyl halide. The addition of these groups can influence the electronic properties and steric dimensions of the final sulfonium salt. ashp.org

More advanced techniques, such as transition metal-catalyzed C-H functionalization, offer precise control over the position of the new substituent. For instance, palladium-catalyzed meta-C-H arylation of phenylethyl alcohol derivatives has been reported, utilizing a removable directing group to achieve high regioselectivity. rsc.orgresearchgate.netnih.gov This allows for the synthesis of analogues with substituents at positions that are not easily accessible through classical electrophilic substitution. These functionalized precursors can then be converted into the corresponding sulfonium salts.

Table 3: Examples of Phenylethyl Moiety Functionalization

| Reaction Type | Reagents | Functional Group Introduced | Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | ortho, para |

| Bromination | Br₂, FeBr₃ | Bromo (-Br) | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) | ortho, para |

| Directed C-H Arylation | Pd catalyst, Aryl halide | Aryl (-Ar) | meta |

Strategies for Stereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound can be achieved by introducing a stereocenter into the phenylethyl chain, typically at the C1 (benzylic) position. The primary strategy involves the use of enantiomerically pure precursors.

One approach is to start with a compound from the chiral pool, such as (R)- or (S)-1-phenylethanol. This chiral alcohol can be converted into a suitable electrophile, like a chiral 1-phenylethyl halide or tosylate, which can then be used to alkylate dimethyl sulfide. This process transfers the stereochemistry of the starting material to the final sulfonium salt.

Alternatively, asymmetric synthesis can be employed to create the chiral precursor. The asymmetric hydrogenation of acetophenone (B1666503) or its derivatives, using chiral catalysts like Noyori-type ruthenium complexes, can produce chiral 1-phenylethanol (B42297) with high enantiomeric excess. researchgate.netliverpool.ac.uk Biocatalytic reductions using whole cells or isolated enzymes also provide a green and highly selective method for obtaining enantiopure (S)-1-phenylethanol from acetophenone. researchgate.netnih.gov Once the chiral alcohol is obtained, it can be carried forward to the sulfonium salt as described above. These methods allow for the preparation of specific stereoisomers of functionalized analogues for advanced applications.

Table 4: Strategies for Stereoselective Synthesis

| Strategy | Method | Chiral Precursor | Key Features |

|---|---|---|---|

| Chiral Pool Synthesis | Derivatization of commercial chiral alcohol | (R)- or (S)-1-Phenylethanol | Utilizes readily available, enantiopure starting materials. |

| Asymmetric Synthesis | Asymmetric Hydrogenation | Chiral 1-Phenylethanol | High enantioselectivity using chiral metal catalysts (e.g., Ru-BINAP). researchgate.net |

| Biocatalytic Reduction | (S)-1-Phenylethanol | Environmentally friendly, often provides >99% enantiomeric excess. researchgate.net |

Compound Index

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Species

NMR spectroscopy is a cornerstone for the characterization of organic compounds, providing detailed information about the chemical environment of individual atoms. For a cationic species like Dimethyl(2-phenylethyl)sulfanium iodide, specific NMR techniques would be employed to fully elucidate its structure in solution.

The proton NMR (¹H NMR) spectrum would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the Dimethyl(2-phenylethyl)sulfanium cation. The spectrum would reveal the chemical shift, integration, and multiplicity of each proton signal, allowing for the assignment of protons to their respective positions within the molecule.

A hypothetical data table for the ¹H NMR spectrum is presented below. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Phenyl-H | 7.2-7.4 | Multiplet | 5H |

| S-CH₂-CH₂-Ph | 3.1-3.3 | Triplet | 2H |

| S-CH₂-CH₂-Ph | 3.5-3.7 | Triplet | 2H |

| S-(CH₃)₂ | 2.9-3.1 | Singlet | 6H |

The carbon-13 NMR (¹³C NMR) spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in the Dimethyl(2-phenylethyl)sulfanium cation would give rise to a distinct signal in the ¹³C NMR spectrum.

A hypothetical data table for the ¹³C NMR spectrum is shown below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Phenyl C (quaternary) | 135-140 |

| Phenyl CH | 128-130 |

| S-CH₂-CH₂-Ph | 45-50 |

| S-CH₂-CH₂-Ph | 30-35 |

| S-(CH₃)₂ | 25-30 |

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of chemical reactions and to probe reaction mechanisms. In the context of this compound, selective replacement of specific protons with deuterium atoms would allow for the unambiguous assignment of NMR signals and could be used to study dynamic processes or reaction pathways involving this sulfonium (B1226848) salt.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A table of expected IR absorption bands is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-S stretch | 600-800 |

Single-Crystal X-ray Diffraction Analysis of Sulfonium Salts

The X-ray diffraction data would be used to construct an electron density map, from which the positions of the individual atoms can be determined. This would reveal the geometry around the positively charged sulfur atom, which is expected to be pyramidal. The analysis would also detail the conformation of the 2-phenylethyl chain and the orientation of the phenyl group relative to the rest of the molecule.

A hypothetical table of selected crystallographic data is presented below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Analysis of Intermolecular Interactions

The solid-state structure of sulfonium salts is often stabilized by a network of weak intermolecular interactions, including hydrogen bonds and π-π stacking. In the case of this compound, C-H...I hydrogen bonds and π-π stacking involving the phenyl rings are anticipated to be the dominant forces governing the crystal packing.

While a crystal structure for this compound is not available, the analysis of the closely related compound, Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide, provides significant insights into the nature of C-H...halide hydrogen bonds. In the bromide analogue, the crystal structure is stabilized by C-H...Br hydrogen-bonding interactions. It is reasonable to infer that similar interactions would be present in the iodide salt. The hydrogen atoms of the methyl and phenylethyl groups, being attached to carbon atoms that are adjacent to the positively charged sulfur, would possess a degree of acidity, making them suitable donors for hydrogen bonds with the iodide anion as the acceptor.

The geometry of these interactions, including the D-H...A distance and the D-H...A angle (where D is the donor carbon atom, H is the hydrogen atom, and A is the acceptor iodide ion), would be crucial in determining the strength and directionality of these bonds. In organic iodide salts, C-H...I hydrogen bonds typically exhibit distances in the range of 3.0 to 4.0 Å.

Table 1: Expected Parameters for C-H...I Hydrogen Bonds in this compound (based on analogous structures)

| Donor (D-H) | Acceptor (A) | D-H...A Distance (Å) (Predicted) | D-H...A Angle (°) (Predicted) |

| C(methyl)-H | I⁻ | 3.1 - 3.8 | 130 - 170 |

| C(methylene)-H | I⁻ | 3.0 - 3.7 | 130 - 170 |

| C(aromatic)-H | I⁻ | 3.2 - 3.9 | 120 - 160 |

Note: These values are estimations based on typical C-H...I hydrogen bond geometries and data from analogous sulfonium bromide structures.

The presence of the phenyl ring in the Dimethyl(2-phenylethyl)sulfanium cation introduces the possibility of π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a significant factor in the packing of aromatic compounds in the solid state. In the crystal structure of Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide, weak π-π interactions link adjacent phenyl rings, with a centroid-centroid distance of 3.946(2) Å. nih.gov

It is highly probable that this compound would also exhibit π-π stacking. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The specific conformation would be a balance between maximizing attractive van der Waals forces and minimizing electrostatic repulsion between the electron clouds of the phenyl rings.

Table 2: Predicted π-π Stacking Parameters for this compound

| Interaction Type | Centroid-Centroid Distance (Å) (Predicted) | Dihedral Angle between Rings (°) (Predicted) |

| Parallel-displaced | 3.5 - 4.5 | < 10 |

| T-shaped (edge-to-face) | 4.5 - 5.5 | ~90 |

Note: The predicted values are based on typical π-π stacking geometries observed in organic crystals and the data from the analogous Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide.

Conformational Analysis of the Phenylethyl Group

The flexibility of the ethyl linker in the 2-phenylethyl group allows for different spatial arrangements, or conformations, of the phenyl ring relative to the dimethylsulfanium moiety. The conformational preferences of this group are determined by a balance of steric and electronic effects. The two primary conformations anticipated for the C-C bond of the ethyl chain are the gauche and anti (or trans) conformers.

In the anti conformation, the phenyl group and the sulfonium group are positioned on opposite sides of the C-C bond, minimizing steric hindrance. In the gauche conformation, these groups are in closer proximity. Studies on similar molecules, such as 2-phenylethanol (B73330), have shown that both gauche and anti conformers can exist, with the gauche conformer often being stabilized by intramolecular interactions.

The specific conformation adopted by the phenylethyl group in this compound in the solid state would be influenced by the demands of the crystal packing, including the aforementioned C-H...I hydrogen bonds and π-π stacking interactions. In solution, a dynamic equilibrium between different conformers is expected. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) could potentially be used to probe the conformational preferences in solution by analyzing coupling constants and Nuclear Overhauser Effects (NOEs).

Table 3: Key Dihedral Angles for Conformational Analysis of the Phenylethyl Group

| Dihedral Angle | Anti Conformation (°) (Idealized) | Gauche Conformation (°) (Idealized) |

| S-C-C-C(phenyl) | ~180 | ~60 |

Note: These are idealized dihedral angles. Actual values in a crystal structure would deviate due to packing forces.

Chemical Reactivity and Mechanistic Investigations of Dimethyl 2 Phenylethyl Sulfanium Iodide

Nucleophilic Substitution Reactions Involving the Sulfonium (B1226848) Moiety

The sulfonium group in dimethyl(2-phenylethyl)sulfanium iodide is an excellent leaving group, facilitating nucleophilic substitution reactions at the adjacent carbon atoms. This reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Displacement of Dimethyl Sulfide (B99878) with N-, S-, and O-Nucleophiles

The phenylethyl group of this compound is susceptible to nucleophilic attack, leading to the displacement of dimethyl sulfide, a neutral and stable leaving group. This SN2-type reaction is a common pathway for introducing various functional groups.

Nitrogen, oxygen, and sulfur-based nucleophiles readily participate in these substitution reactions. For instance, amines, alkoxides, and thiolates can displace dimethyl sulfide to form the corresponding phenethyl-substituted amines, ethers, and thioethers, respectively. The efficiency of these reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions. Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.org The reaction proceeds via a backside attack on the carbon atom attached to the sulfonium group, leading to an inversion of configuration if the carbon is a stereocenter. csbsju.edu

The general scheme for these reactions can be summarized as follows:

| Nucleophile (Nu⁻) | Product |

| R₂N⁻ (Amide) | C₆H₅CH₂CH₂NR₂ |

| RO⁻ (Alkoxide) | C₆H₅CH₂CH₂OR |

| RS⁻ (Thiolate) | C₆H₅CH₂CH₂SR |

Formation of New Carbon-Carbon Bonds via Carbanion Reactions

Carbanions, being potent carbon-based nucleophiles, can also react with this compound to forge new carbon-carbon bonds. siue.edu This is a valuable strategy for extending the carbon skeleton of the phenylethyl moiety. Typical carbanions used in these reactions include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents. siue.edu

The reaction involves the nucleophilic attack of the carbanion on the α-carbon of the phenylethyl group, displacing dimethyl sulfide. The result is the formation of a new C-C bond, leading to more complex molecular architectures. For example, the reaction with an enolate anion generates a new β-substituted carbonyl compound.

| Carbanion Source | Resulting Structure |

| Enolate of Acetone | C₆H₅CH₂CH₂CH₂C(O)CH₃ |

| Diethyl Malonate Enolate | C₆H₅CH₂CH₂CH(CO₂Et)₂ |

| Phenyl lithium | C₆H₅CH₂CH₂C₆H₅ |

Generation and Reactivity of Sulfur Ylides from this compound Precursors

One of the most significant applications of sulfonium salts like this compound is their use as precursors to sulfur ylides. baranlab.org These zwitterionic species are highly reactive intermediates that are invaluable in synthetic organic chemistry. baranlab.org

Deprotonation to Form Sulfur Ylides

Sulfur ylides are generated by the deprotonation of the carbon atom α to the sulfonium center using a strong base. organic-chemistry.orgmdpi.com In the case of this compound, the protons on the methyl groups are the most acidic and are preferentially removed. The choice of base is crucial and typically includes non-nucleophilic strong bases such as sodium hydride or potassium tert-butoxide to avoid competing substitution reactions. mdpi.com

The resulting ylide, (2-phenylethyl)(methyl)sulfonium methylide, is a nucleophilic species at the carbanionic carbon. mdpi.com The stability of sulfur ylides can vary, with those bearing electron-withdrawing groups being more stable and isolable, while unstabilized ylides are generally prepared and used in situ. thieme-connect.de

Mechanistic Aspects of Ylide-Mediated Transformations

Sulfur ylides are renowned for their participation in reactions that form small rings, most notably in the Corey-Chaykovsky reaction. organic-chemistry.orgmdpi.com The ylide acts as a nucleophile, attacking electrophilic centers such as the carbonyl carbon of aldehydes and ketones. This initial nucleophilic addition forms a betaine (B1666868) intermediate. bristol.ac.uk

Unlike the related Wittig reaction with phosphorus ylides, the betaine intermediate in the Corey-Chaykovsky reaction undergoes an intramolecular SN2 reaction. The negatively charged oxygen atom attacks the carbon atom bearing the sulfonium group, which acts as an excellent leaving group. This ring-closing step results in the formation of an epoxide and dimethyl sulfide. organic-chemistry.orgbristol.ac.uk

When the ylide reacts with α,β-unsaturated carbonyl compounds, 1,4-addition (Michael addition) can occur, followed by ring closure to yield cyclopropanes. organic-chemistry.org The reaction with imines proceeds in a similar fashion to afford aziridines. mdpi.com

Role in Radical Reaction Pathways

While the ionic pathways of sulfonium salts are well-documented, their involvement in radical reactions is a developing area of interest. Under certain conditions, such as photolysis or in the presence of single-electron transfer (SET) reagents, sulfonium salts can generate radical species. researchgate.net

For this compound, a SET process could lead to the formation of a phenylethyl radical and dimethyl sulfide. The phenylethyl radical can then participate in various radical-mediated transformations, including additions to unsaturated systems or hydrogen atom abstraction. Recent studies have shown that alkyl phosphonium (B103445) iodide salts can serve as radical alkylating reagents under photoinduced conditions, suggesting that analogous reactivity may be accessible for sulfonium salts. chinesechemsoc.org The formation of charge-transfer complexes, potentially enhanced by additives, can facilitate the generation of these radical intermediates under visible light irradiation. chinesechemsoc.org However, the specific exploration of this compound in dedicated radical reaction pathways is an area that warrants further investigation.

Oxidative Processes and Catalytic Cycles

The interaction of sulfonium salts with oxidizing agents and their role in catalytic processes are critical aspects of their chemical reactivity. The sulfur atom in a sulfonium salt is in a reduced state and can be susceptible to oxidation.

The dimethyl sulfoxide (B87167) (DMSO) and molecular iodine (I₂) system is a versatile and environmentally friendly oxidizing medium used in a variety of chemical transformations. nih.gov This system is known to facilitate oxidations, often through a mechanism involving Kornblum oxidation, where an intermediate is formed via iodination, followed by oxidation by DMSO. nih.govgaylordchemical.com

While no direct studies on the reaction of this compound with the DMSO/I₂ system have been reported, it is possible to postulate potential interactions. The iodide counter-ion could be oxidized by DMSO to regenerate iodine. gaylordchemical.com Furthermore, if the sulfonium salt undergoes decomposition, for instance to dimethyl sulfide, the DMSO/I₂ system could potentially oxidize the resulting sulfide.

The DMSO/I₂ catalytic system is known to promote the formation of C-C and C-heteroatom bonds. nih.govmdpi.com In some instances, this involves the in situ generation of reactive species that can then engage with various substrates. It is conceivable that under certain conditions, the sulfonium salt could interact with intermediates generated within the DMSO/I₂ system, although such reactivity remains to be experimentally verified.

In the context of photoredox catalysis where sulfonium salts are used as radical precursors, the regeneration of the photocatalyst is a crucial step for achieving catalytic turnover. manchester.ac.uk After the photocatalyst in its excited state reduces the sulfonium salt, the resulting oxidized form of the photocatalyst must be reduced back to its ground state to complete the catalytic cycle. This reduction is typically accomplished by a sacrificial electron donor present in the reaction mixture.

Furthermore, the sulfide byproduct of the radical generation from the sulfonium salt can, in some specialized systems, be recycled. For example, in reactions involving S-aryl thianthrenium salts, the thianthrene (B1682798) byproduct can be re-functionalized and brought back into the catalytic cycle. researchgate.net While a direct recycling pathway for the dimethyl sulfide or methyl(2-phenylethyl)sulfide that would be generated from this compound is not immediately apparent in typical photoredox reactions, the principle of regenerating key components is central to the development of sustainable chemical processes involving sulfonium salts.

Advanced Applications in Organic Synthesis and Materials Science

Use as a Reagent in Carbon-Carbon Bond-Forming Reactions

The primary application of Dimethyl(2-phenylethyl)sulfanium iodide in organic synthesis is as a precursor to a sulfur ylide. Upon treatment with a strong base, the sulfonium (B1226848) salt is deprotonated at the carbon adjacent to the positively charged sulfur atom, generating a nucleophilic ylide. This ylide is a key intermediate for constructing various molecular frameworks.

The Johnson-Corey-Chaykovsky reaction (JCCR) is a cornerstone of organic synthesis, providing a powerful method for the preparation of three-membered rings such as epoxides, aziridines, and cyclopropanes. nih.govlibretexts.org The reaction involves the addition of a sulfur ylide to electrophiles like ketones, aldehydes, imines, or enones. nih.gov this compound serves as an excellent precursor for the in situ generation of the required sulfur ylide.

The general mechanism involves the deprotonation of the sulfonium salt to form the ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbon of the substrate (e.g., the carbonyl carbon of a ketone). The resulting intermediate, a betaine (B1666868), subsequently undergoes an intramolecular nucleophilic substitution, where the oxygen or nitrogen anion displaces the dimethyl sulfide (B99878) group to form the three-membered ring. nih.gov

Epoxidation: When the ylide generated from this compound reacts with an aldehyde or ketone, the nucleophilic carbon of the ylide attacks the carbonyl carbon. The subsequent intramolecular ring-closure expels dimethyl sulfide to yield an epoxide. This method is a crucial alternative to traditional olefin epoxidation and has been employed in numerous total syntheses of complex molecules. nih.gov

Aziridination: In a similar fashion, the reaction of the sulfur ylide with an imine leads to the formation of an aziridine. The ylide adds to the carbon of the C=N double bond, and the resulting nitrogen anion displaces the sulfide leaving group to form the nitrogen-containing three-membered ring. mdpi.com

Cyclopropanation: When the substrate is an α,β-unsaturated carbonyl compound (an enone), the sulfur ylide can undergo a conjugate addition (1,4-addition). The resulting enolate then cyclizes via an intramolecular substitution to form a cyclopropane ring. This pathway is particularly favored by more stabilized sulfoxonium ylides, but sulfonium ylides can also yield cyclopropanes under specific conditions. libretexts.org

The specific ylide generated from this compound allows for the transfer of a substituted alkylidene group, offering pathways to more complex and functionalized three-membered rings compared to simpler methylide-transfer reagents.

| Reaction | Substrate | Product |

| Epoxidation | Ketone/Aldehyde | Epoxide |

| Aziridination | Imine | Aziridine |

| Cyclopropanation | α,β-Unsaturated Carbonyl | Cyclopropane |

Beyond three-membered rings, sulfonium ylides are instrumental in synthesizing more complex cyclic systems.

Furans: Polysubstituted furans can be synthesized from sulfur ylides and alkyl acetylenic carboxylates. Research has shown that dimethyl(2-oxo-2-phenylethyl)sulfonium, a compound structurally related to the title salt, reacts with dimethyl acetylene-dicarboxylate in a tandem sequence. This sequence involves a Michael addition, intramolecular nucleophilic addition, a 4π ring-opening, another intramolecular Michael addition, and finally, elimination to yield highly functionalized furans. This demonstrates the potential for ylides derived from phenylethyl-type sulfonium salts to serve as key building blocks for five-membered heterocyclic systems.

Reactions with Thioketones: While sulfonium ylides are not typically used for the synthesis of thioketones, they readily react with them. In a reaction analogous to epoxidation, a sulfur ylide will attack the electrophilic carbon of a thiocarbonyl group (C=S). The resulting intermediate undergoes intramolecular cyclization to form a thiirane (a three-membered ring containing a sulfur atom), with the expulsion of dimethyl sulfide. mdpi.com

The reliability and stereoselectivity of the Johnson-Corey-Chaykovsky reaction make it a valuable tool in the total synthesis of complex natural products. nih.gov By serving as a precursor to a key reactive intermediate, this compound can be employed in synthetic routes that require the precise installation of epoxide or cyclopropane moieties. For instance, the JCCR has been a critical step in the total syntheses of major pharmaceutical compounds like Taxol and pesticides such as strychnine. nih.gov The ability to generate a functionalized ylide from this specific salt allows for the introduction of more complex fragments, which is a significant advantage in building intricate molecular scaffolds from simpler starting materials.

Catalytic Roles and Precursors in Organic Transformations

While the primary role of this compound is as a stoichiometric reagent precursor for ylide generation, the broader class of sulfonium salts has found applications in catalytic and other specialized transformations.

Electrophilic arylation is a reaction where an aryl group is transferred to a nucleophile. This reactivity is a known application for certain types of sulfonium salts, specifically S-aryl sulfonium salts, where an aromatic ring is directly bonded to the positively charged sulfur atom. nih.gov In these cases, the diaryl- or alkylarylsulfide is an excellent leaving group, allowing the sulfonium salt to act as an electrophilic source of the aryl group in transition-metal-catalyzed cross-coupling reactions. nih.gov

However, for this compound, the phenyl group is not directly attached to the sulfur atom but is part of a phenylethyl substituent. This structural feature means it does not function as an electrophilic arylating agent in the same manner as S-aryl sulfonium salts. Its reactivity is dominated by the formation of ylides via deprotonation of the carbon adjacent to the sulfur.

Recent advancements in organic synthesis have focused on developing metal-free coupling reactions to create carbon-carbon and carbon-heteroatom bonds. preprints.org Some of these protocols utilize sulfonium salts. For example, photoredox-catalyzed, metal-free couplings have been developed using S-aryl sulfonium salts as precursors for aryl radicals. nih.gov In these systems, single-electron transfer to the sulfonium salt induces cleavage of the S-C(aryl) bond, generating an aryl radical that can engage in subsequent coupling reactions.

This type of reactivity is specific to sulfonium salts that can easily generate aryl radicals. For this compound, the C-S bonds are aliphatic in nature (S-CH₃ and S-CH₂). Cleavage of these bonds under similar conditions is not a standard pathway for generating coupling partners. Therefore, its role in metal-free coupling protocols is not established, and its utility remains firmly within the domain of ylide-mediated transformations.

Application in Perovskite Materials Research

The compound this compound, often referred to in literature as dimethylphenethylsulfonium iodide (DMPESI), has emerged as a significant material in the advancement of perovskite solar cells. Its application primarily focuses on enhancing the stability and efficiency of these devices through strategic surface treatments. dyenamo.se Unlike traditional ammonium salts used for passivation, the aprotic nature of this sulfonium-based molecule results in a weaker interaction with water, thereby offering improved moisture resistance to the perovskite film. dyenamo.se

The treatment of perovskite films with this compound has demonstrated a dramatic enhancement in both the stability and optoelectronic properties of the resulting solar cells. Research has shown that DMPESI-treated formamidinium lead iodide perovskite films exhibit remarkable stability against light soaking and can maintain their effective black α-phase even after two years of aging under ambient conditions without encapsulation. researchgate.net

Perovskite solar cells treated with this compound have shown exceptional operational stability, with reports of less than 1% performance loss after over 4,500 hours of operation at the maximum power point. researchgate.net Furthermore, these devices display enhanced resilience to various aging conditions, including thermal cycling and damp heat tests. researchgate.net The improved stability is attributed to the enhanced hydrophobicity of the perovskite surface and the inhibition of ion migration. dyenamo.se

The table below summarizes the stability performance of perovskite solar cells treated with DMPESI under various stress conditions.

Table 1: Stability Performance of DMPESI-Treated Perovskite Solar Cells

| Stress Condition | Duration | Performance Loss |

|---|---|---|

| Maximum Power Point Tracking | > 4,500 hours | < 1% |

| Thermal Cycling (25°C to 85°C) | 100 cycles | < 5% |

A key mechanism behind the enhanced performance of DMPESI-treated perovskite devices is its role in defect passivation. Perovskite films inherently contain defects, particularly at the grain boundaries and surfaces, which can act as sites for non-radiative recombination of charge carriers, leading to efficiency losses. dyenamo.se

The introduction of DMPESI at the perovskite surface effectively passivates these defects. The sulfonium group and the phenyl rings within the DMPESI structure are believed to encapsulate mobile iodide ions, preventing their migration. researchgate.net This sequestration of mobile ions inhibits degradation mechanisms that are often initiated at defect sites. By passivating these traps, DMPESI treatment suppresses non-radiative recombination, which prolongs charge-carrier lifetimes and contributes to higher device efficiencies. dyenamo.se This passivation also plays a crucial role in preventing the diffusion of iodide and gold ions from the electrodes into the perovskite layer, further enhancing the long-term stability of the device. researchgate.net

Potential in Other Chemical and Materials Science Applications

While the most prominent recent application of this compound is in perovskite research, the chemical nature of sulfonium salts suggests potential for broader utility in organic synthesis and materials science.

Sulfonium salts are well-established as photoinitiators in cationic polymerization. nih.govrsc.org Upon irradiation with light, they can generate strong Brønsted acids, which initiate the polymerization of monomers like epoxides. rsc.org Although many traditional sulfonium salt photoinitiators are activated by UV light, research has focused on modifying their structures to absorb at longer wavelengths, including the visible spectrum. nih.gov This opens up potential applications in areas such as UV-curable coatings, adhesives, inks, and 3D printing. google.comresearchgate.net

Furthermore, the advent of photoredox catalysis has expanded the synthetic utility of sulfonium salts. rsc.orgrsc.org They can serve as precursors to generate carbon-centered radicals through single electron transfer processes. rsc.org This reactivity has been harnessed for various C-C bond-forming reactions. manchester.ac.uk Given its structure, this compound could potentially be employed in such photocatalytic protocols to generate phenylethyl radicals for use in organic synthesis. rsc.orgrsc.orgmanchester.ac.uk The development of these applications remains an area for future research.

Computational Chemistry and Theoretical Aspects of Dimethyl 2 Phenylethyl Sulfanium Iodide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like Dimethyl(2-phenylethyl)sulfanium iodide. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the properties of this sulfonium (B1226848) salt.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For the Dimethyl(2-phenylethyl)sulfanium cation, this process would reveal key structural parameters. The sulfur atom in sulfonium salts typically adopts a pyramidal geometry. nih.gov In the case of trimethylsulfonium, the C-S-C bond angles are approximately 102°, and the C-S bond length is around 177 picometers. wikipedia.org For Dimethyl(2-phenylethyl)sulfanium, similar parameters would be expected for the methyl-sulfur-methyl moiety. The bond connecting the phenylethyl group to the sulfur atom would also be a key parameter determined through optimization.

A bond analysis, following geometry optimization, provides information about the nature of the chemical bonds. This can include bond order calculations, which quantify the number of chemical bonds between two atoms. For sulfonium salts, the sulfur-carbon bonds are of particular interest due to their role in the reactivity of these compounds.

Table 1: Predicted Structural Parameters of the Dimethyl(2-phenylethyl)sulfanium Cation (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C(methyl)-S-C(methyl) bond angle | ~102° |

| C(methyl)-S bond length | ~1.77 Å |

| C(phenylethyl)-S bond length | ~1.80 Å |

The distribution of electron density within a molecule is crucial for understanding its reactivity. Natural Population Analysis (NPA) is a common method used to calculate the partial atomic charges. In sulfonium salts, the sulfur atom bears a significant portion of the positive charge. nih.gov This positive charge makes the sulfur atom and the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (colored red) indicate nucleophilic sites. For the Dimethyl(2-phenylethyl)sulfanium cation, the ESP map would show a significant positive potential around the sulfonium center, highlighting its electrophilic nature. The phenyl group, with its π-electron system, would also exhibit distinct electrostatic features influencing its interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For a sulfonium cation, the LUMO is typically a σ*(S-C) antibonding orbital. nih.gov The low energy of this orbital makes sulfonium salts good electrophiles, as they can readily accept electrons from a nucleophile into this orbital, leading to the cleavage of a sulfur-carbon bond. nih.gov

The energy and localization of the HOMO and LUMO can be calculated using DFT. This information helps in predicting the most likely sites for nucleophilic and electrophilic attack, thus providing insights into the molecule's reactivity.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape in different environments, such as in solution.

The phenylethyl group has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore these different conformations and determine their relative populations and the energy barriers for interconversion between them. This is crucial for understanding how the molecule behaves in a real-world setting, as its conformation can significantly impact its properties and reactivity. Simulations of salts in solution, such as lithium iodide in dimethylsulfoxide, have been conducted to understand solvation structures and dynamics, providing a framework for how such studies could be applied to the target molecule. acs.org

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction is nucleophilic substitution at one of the carbon atoms attached to the sulfur, with dimethyl sulfide (B99878) acting as a good leaving group. fiveable.me

Computational methods can be used to model the reaction pathway of a nucleophile attacking the Dimethyl(2-phenylethyl)sulfanium cation. This involves locating the transition state structure and calculating its energy relative to the reactants. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

For a typical SN2 reaction involving a sulfonium salt, the nucleophile attacks the α-carbon, leading to the displacement of the sulfide. wikipedia.org DFT calculations can be employed to compute the potential energy surface for this reaction, providing a detailed picture of the energy changes that occur as the reaction progresses. The height of the energy barrier determines the reaction rate, with a lower barrier corresponding to a faster reaction. Theoretical studies on the reaction of alkyl sulfides with radicals have shown that reaction mechanisms can proceed through different channels, and computational chemistry is essential to unravel these complexities. fiveable.me

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Trimethylsulfonium |

| Dimethyl sulfide |

| Lithium iodide |

Modeling of Radical Species and Pathways

Sulfonium salts are known to be precursors to radical species through various activation methods, most notably through single-electron transfer (SET) processes. manchester.ac.uk Computational modeling provides a powerful tool to investigate the pathways of radical formation and the nature of the resulting radical intermediates.

Formation of Radical Species:

The primary pathway for generating radicals from a sulfonium salt like this compound involves the reduction of the sulfonium cation. This reduction can be initiated photochemically, electrochemically, or through chemical reductants. manchester.ac.uk The acceptance of an electron leads to the cleavage of one of the carbon-sulfur bonds.

Computational Approaches:

Density Functional Theory (DFT) is a commonly employed computational method to study the electronic structure and reactivity of such species. acs.org By calculating the energies of the parent molecule, the transition states, and the resulting radical and leaving group, a potential energy surface for the dissociation process can be mapped out.

For this compound, three potential C-S bond cleavage pathways exist upon reduction:

Cleavage of the phenylethyl-sulfur bond: This would result in a 2-phenylethyl radical and dimethyl sulfide.

Cleavage of a methyl-sulfur bond: This would lead to a methyl radical and methyl(2-phenylethyl)sulfide.

The preferred cleavage pathway is determined by the relative stability of the resulting radical and neutral species. Computational calculations of bond dissociation energies (BDEs) can predict which bond is most likely to break. In general, the formation of a more stable radical is favored. The 2-phenylethyl radical is a primary alkyl radical, while the methyl radical is also a primary radical. The relative stabilities would be influenced by subtle hyperconjugation and steric effects, which can be quantified through high-level computational models.

Properties of the Radical Species:

Once formed, the properties of the resulting radicals can be further investigated using computational methods. Key properties include:

Spin Density Distribution: This indicates the localization of the unpaired electron and can predict the most reactive site on the radical.

Hyperfine Coupling Constants: These can be calculated and compared with experimental Electron Paramagnetic Resonance (EPR) data if available for analogous radicals.

The following table summarizes typical computational parameters that could be determined for the potential radical species derived from this compound.

| Radical Species | Predicted Relative Stability | Key Computational Observables |

| 2-Phenylethyl Radical | Potentially more stable due to potential (though weak) interactions with the phenyl ring. | Spin density primarily on the benzylic carbon. |

| Methyl Radical | Generally less stable than more substituted alkyl radicals. | High spin density on the carbon atom. |

Note: This table is predictive and based on general chemical principles, as direct computational data for this compound is not available.

Intermolecular Interactions and Crystal Packing Theory

The solid-state structure of this compound is governed by a network of intermolecular interactions. While a specific crystal structure is not publicly documented, theoretical principles and data from related compounds allow for a detailed prediction of the forces at play.

Primary Intermolecular Interactions:

The dominant force in the crystal lattice is the electrostatic attraction between the positively charged Dimethyl(2-phenylethyl)sulfanium cation and the negatively charged iodide anion. These ionic interactions form the fundamental framework of the crystal structure.

Beyond simple ion-ion interactions, a variety of weaker, non-covalent interactions are expected to play a crucial role in the specific packing arrangement: nih.govresearchgate.net

Hydrogen Bonding: While conventional hydrogen bonds (e.g., O-H···O, N-H···O) are absent, weaker C-H···I hydrogen bonds are likely to occur. The acidic protons on the carbon atoms adjacent to the positively charged sulfur atom can interact with the iodide anion.

π-Interactions: The phenyl ring of the 2-phenylethyl group can participate in several types of π-interactions. These may include:

C-H···π interactions: Where C-H bonds from the methyl groups or the ethyl chain of neighboring cations interact with the face of the phenyl ring.

Anion-π interactions: The iodide anion can interact favorably with the electron-deficient center of the phenyl ring. Studies on phenethylammonium iodide have highlighted the importance of interactions with the benzene (B151609) ring. acs.org

π-π stacking: The phenyl rings of adjacent cations may stack in a parallel or offset fashion, driven by van der Waals forces. researchgate.net

Crystal Packing Theory:

The likely crystal packing would involve layers or columns of cations and anions. The phenylethyl groups would likely orient themselves to allow for favorable π-interactions, while the iodide ions would be positioned to maximize their electrostatic and hydrogen bonding interactions with the sulfonium headgroups. The final crystal structure would be one of the thermodynamically most stable polymorphs under the conditions of crystallization. Hirshfeld surface analysis of related organic iodide salts has been used to visualize and quantify the various intermolecular contacts that stabilize the crystal lattice. nih.gov

The following table summarizes the potential intermolecular interactions and their estimated energetic contributions, based on data from analogous systems.

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Ion-Ion | Sulfanium Cation and Iodide Anion | > 60 |

| C-H···I Hydrogen Bond | C-H (adjacent to S+) and I- | 1 - 3 |

| Anion-π | Iodide Anion and Phenyl Ring | 1 - 4 |

| C-H···π | C-H and Phenyl Ring | 0.5 - 2.5 |

| π-π Stacking | Phenyl Ring and Phenyl Ring | 1 - 3 |

Note: The energy values are typical ranges for these types of interactions and are provided for illustrative purposes.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfonium (B1226848) salts often involves the use of alkyl halides, such as methyl iodide, which are effective but pose environmental and safety concerns. A significant future challenge lies in developing more sustainable and greener synthetic routes to Dimethyl(2-phenylethyl)sulfanium iodide. Research in this area is expected to focus on several key strategies:

Alternative Methylating Agents: Investigating the use of more environmentally benign methylating agents is a primary goal. Dimethyl carbonate (DMC), for instance, has emerged as a green alternative to methyl iodide and dimethyl sulfate (B86663) in other methylation reactions. researchgate.net The development of catalytic systems that enable the efficient methylation of the precursor sulfide (B99878), (2-phenylethyl)(methyl)sulfane, using DMC or other green reagents would represent a significant advance. researchgate.net

Catalytic Approaches: Moving from stoichiometric to catalytic methods can drastically reduce waste and improve atom economy. Future work could explore metal- or organo-catalyzed routes that activate less reactive, but more sustainable, methyl sources.

One-Pot and Telescoped Syntheses: Designing one-pot procedures that combine multiple synthetic steps without the isolation of intermediates can improve efficiency and reduce solvent usage. Research into a telescoped synthesis starting from readily available precursors like phenethyl alcohol or styrene (B11656) would be highly valuable.

CO2 as a Feedstock: A long-term and ambitious goal is the direct utilization of carbon dioxide (CO2) as a C1 feedstock. While challenging, research into processes that can incorporate CO2 into the synthesis of methylating agents in situ or directly into the target molecule represents a frontier in sustainable chemistry. mdpi.comcardiff.ac.uk

| Parameter | Current Method (Typical) | Future Sustainable Goal |

| Methylating Agent | Methyl Iodide | Dimethyl Carbonate, Methanol researchgate.net |

| Stoichiometry | Stoichiometric | Catalytic |

| Solvents | Traditional Organic Solvents | Green Solvents / Solvent-free |

| Waste Profile | Salt byproducts | Minimal waste, recyclable catalysts |

Exploration of New Reactivity Modes and Catalytic Cycles

While sulfonium salts are well-established as alkylating agents, their reactivity is far more diverse. nih.gov Future research will undoubtedly uncover new reactivity modes for this compound, expanding its synthetic utility.

Photoredox Catalysis: A major area of growth is the use of sulfonium salts as precursors for radical generation under photoredox conditions. nih.govscilit.com this compound could serve as a source of the phenylethyl radical, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Exploring the photocatalytic cycles involving this sulfonium salt could lead to novel and mild methods for phenethylation.

Metal-Catalyzed Cross-Coupling: Sulfonium salts are increasingly used as partners in metal-catalyzed cross-coupling reactions. nih.govresearchgate.net Future work should investigate the potential of this compound to act as an electrophile in coupling reactions catalyzed by palladium, nickel, or copper, providing new ways to construct complex molecular architectures.

Ylide Generation and Annulation Reactions: The protons alpha to the sulfur atom can be abstracted by a base to form a sulfur ylide. While less common for simple alkylsulfonium salts compared to those with adjacent electron-withdrawing groups, exploring conditions for ylide formation from this compound could open pathways to cyclopropanation, epoxidation, and various annulation reactions. researchgate.net

Advancements in Asymmetric Synthesis Utilizing Chiral Analogues

The development of chiral, non-racemic sulfonium salts is a key frontier for enabling asymmetric transformations. nih.govacs.org Creating chiral analogues of this compound, where the sulfur atom itself is a stereocenter, presents a significant opportunity for advancements in asymmetric synthesis.

Synthesis of Enantiopure Sulfonium Salts: A primary challenge is the development of reliable methods for the synthesis of enantiomerically pure S-chiral sulfonium salts. researchgate.netacs.org Strategies may involve the use of chiral auxiliaries, kinetic resolution of racemic salts, or asymmetric synthesis starting from chiral sulfide precursors. acs.org

Applications in Asymmetric Catalysis: Chiral sulfonium salts can be employed as catalysts or reagents in a range of enantioselective reactions. nih.gov Chiral analogues of this compound could be used to generate chiral sulfur ylides for asymmetric cyclopropanation or epoxidation reactions, providing enantiomerically enriched products. They could also serve as chiral phase-transfer catalysts or as precursors in transition-metal-catalyzed asymmetric cross-coupling reactions.

| Chiral Strategy | Potential Application | Desired Outcome |

| Enantiopure Sulfonium Reagent | Asymmetric Ylide Reactions | Enantioselective synthesis of epoxides, cyclopropanes |

| Chiral Sulfonium Catalyst | Phase-Transfer Catalysis | Enantioselective alkylation, Michael additions |

| Chiral Ligand Precursor | Asymmetric Metal Catalysis | Enantioselective cross-coupling reactions |

Expanded Applications in Complex Molecule Synthesis

The true test of a synthetic reagent is its ability to facilitate the construction of complex, high-value molecules such as natural products and pharmaceuticals. Future research will focus on demonstrating the utility of this compound and its derivatives in these demanding contexts. The development of novel reactivity, particularly asymmetric transformations using chiral analogues, will be crucial. For instance, the ability to introduce a phenylethyl group stereoselectively using a chiral sulfonium reagent could streamline the synthesis of various bioactive compounds. The challenge will be to showcase the unique advantages of this reagent over existing methods in terms of efficiency, selectivity, and functional group tolerance.

Further Investigation into Structure-Activity Relationships in Materials Science

Onium salts, including sulfonium salts, have found important applications as photoinitiators for cationic polymerization in materials science. scilit.comnih.gov A promising future direction is the systematic investigation of the structure-activity relationships (SAR) of this compound and its derivatives in this context.

This research would involve synthesizing a library of analogues with systematic variations to the molecular structure, such as:

Aryl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring.

Sulfur Substituents: Replacing the methyl groups with other alkyl or aryl groups.

Counter-ion Variation: Exchanging the iodide for other anions like hexafluorophosphate or tetrafluoroborate (B81430).

By correlating these structural changes with material properties such as polymerization efficiency, thermal stability, and photochemical sensitivity, a deeper understanding of the SAR can be developed. purdue.edu This knowledge would guide the rational design of next-generation sulfonium-based photoinitiators tailored for specific applications in coatings, adhesives, and 3D printing. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with automated and continuous-flow technologies offers significant advantages in terms of safety, reproducibility, and scalability. researchgate.netsoci.org The synthesis and application of this compound are well-suited for this transition.

Automated Synthesis: Flow chemistry platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comrsc.org Automating the synthesis of the sulfonium salt could enable safer handling of potentially hazardous reagents and facilitate rapid optimization of reaction conditions. nih.gov

High-Throughput Screening: Coupling flow synthesis with automated analysis allows for high-throughput screening of reaction conditions or the rapid generation of a library of sulfonium salt analogues for SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.